molecular formula C13H11FOS B7995842 3-(3-Fluoro-6-methoxyphenyl)thiophenol

3-(3-Fluoro-6-methoxyphenyl)thiophenol

Cat. No.: B7995842
M. Wt: 234.29 g/mol
InChI Key: QVSICGBWRGIEAM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-6-methoxyphenyl)thiophenol is a chemical compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a phenyl ring. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity. Thiophenols are known for their applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-6-methoxyphenyl)thiophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, other methods such as direct fluorination or methoxylation of thiophenol derivatives may also be explored for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-6-methoxyphenyl)thiophenol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the fluorine or methoxy groups.

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-6-methoxyphenyl)thiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)thiophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its thiol group. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity for certain targets. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the fluorine and methoxy substituents.

    3-Fluorothiophenol: Contains only the fluorine substituent.

    3-Methoxythiophenol: Contains only the methoxy substituent.

Uniqueness

3-(3-Fluoro-6-methoxyphenyl)thiophenol is unique due to the combined presence of both fluorine and methoxy groups on the phenyl ring. This combination can significantly influence its chemical properties, such as reactivity, solubility, and biological activity. The dual substituents can also provide a unique electronic environment, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-15-13-6-5-10(14)8-12(13)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSICGBWRGIEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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